molecular formula C9H12FNO B13590608 (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol

(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol

Cat. No.: B13590608
M. Wt: 169.20 g/mol
InChI Key: KYWHMJZDJKWPJT-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12FNO It is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-fluorophenylacetone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted fluorophenyl derivatives.

Scientific Research Applications

(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-1-(4-fluorophenyl)propan-1-ol
  • 3-Amino-1-(4-chlorophenyl)propan-1-ol
  • 3-Amino-1-(4-bromophenyl)propan-1-ol

Uniqueness

(S)-3-Amino-1-(4-fluorophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of the fluorophenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S)-3-amino-1-(4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H12FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2/t9-/m0/s1

InChI Key

KYWHMJZDJKWPJT-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CCN)O)F

Canonical SMILES

C1=CC(=CC=C1C(CCN)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.